molecular formula C9H8F5NO B14866562 2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine

2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine

Cat. No.: B14866562
M. Wt: 241.16 g/mol
InChI Key: GAGWWZIUTXXIPL-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2,3-difluorophenol with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of difluorophenoxy-trifluoropropyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenoxy-trifluoropropyl alcohols or amines.

    Substitution: Formation of various substituted phenoxy-trifluoropropylamines.

Scientific Research Applications

2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluoro-phenoxy)acetonitrile
  • 3-(2,3-Difluoro-phenoxy)propanenitrile
  • 2-(2,3-Difluoro-phenoxy)-2-phenyl-ethylamine

Uniqueness

2-(2,3-Difluoro-phenoxy)-3,3,3-trifluoro-propylamine stands out due to its trifluoropropylamine moiety, which imparts unique chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

2-(2,3-difluorophenoxy)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H8F5NO/c10-5-2-1-3-6(8(5)11)16-7(4-15)9(12,13)14/h1-3,7H,4,15H2

InChI Key

GAGWWZIUTXXIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(CN)C(F)(F)F

Origin of Product

United States

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